Cas no 35748-51-7 (Pressinoic Acid)

Pressinoic Acid structure
Pressinoic Acid structure
商品名:Pressinoic Acid
CAS番号:35748-51-7
MF:C33H42N8O10S2
メガワット:774.864180000001
CID:308337

Pressinoic Acid 化学的及び物理的性質

名前と識別子

    • 1-6-Oxytocin,3-L-phenylalanine- (9CI)
    • 19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid
    • Pressinoic acid
    • 19-amino-13-benzyl-10-(2-carbamoylethyl)-7-(carbamoylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carboxylic acid
    • L-cysteinyl-> L-tyrosyl-> L-phenylalanyl-> L-glutaminyl-> L-asparaginyl-> L-cysteine [1]-> [6]-disulfide
    • Oxytocin,3-L-phenylalanine-7-de-L-proline-8-de-L-leucine-9-deglycinamide-
    • pressinoic acid (disulfide)
    • Pressinoic Acid
    • インチ: InChI=1S/C33H42N8O10S2/c34-20-15-52-53-16-25(33(50)51)41-32(49)24(14-27(36)44)40-29(46)21(10-11-26(35)43)37-30(47)23(12-17-4-2-1-3-5-17)39-31(48)22(38-28(20)45)13-18-6-8-19(42)9-7-18/h1-9,20-25,42H,10-16,34H2,(H2,35,43)(H2,36,44)(H,37,47)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,50,51)
    • InChIKey: ICSANXSPLDFBSA-UHFFFAOYSA-N
    • ほほえんだ: NC(CCC1NC(=O)C(CC2C=CC=CC=2)NC(=O)C(CC2C=CC(O)=CC=2)NC(=O)C(N)CSSCC(C(=O)O)NC(=O)C(CC(=O)N)NC1=O)=O

計算された属性

  • せいみつぶんしりょう: 774.24686

じっけんとくせい

  • PSA: 315.23

Pressinoic Acid セキュリティ情報

  • ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Pressinoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0044426-10mg
Pressinoic Acid
35748-51-7
10mg
$480.0 2022-04-27
SHENG KE LU SI SHENG WU JI SHU
sc-296132-500µg
Pressinoic acid,
35748-51-7
500µg
¥564.00 2023-09-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46498-10mg
Pressinoic Acid
35748-51-7 98%
10mg
¥4279.00 2023-09-08
LKT Labs
P7022-5 mg
Pressinoic Acid
35748-51-7 ≥95%
5mg
$222.50 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-296132A-1 mg
Pressinoic acid,
35748-51-7
1mg
¥940.00 2023-07-10
MedChemExpress
HY-P1487-5mg
Pressinoic Acid
35748-51-7
5mg
¥2800 2022-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-296132-500 µg
Pressinoic acid,
35748-51-7
500µg
¥564.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-296132A-1mg
Pressinoic acid,
35748-51-7
1mg
¥940.00 2023-09-05
TargetMol Chemicals
TP1720-1mg
Pressinoic Acid
35748-51-7
1mg
¥ 750 2024-07-19
TargetMol Chemicals
TP1720-5mg
Pressinoic Acid
35748-51-7
5mg
¥ 2550 2024-07-19

Pressinoic Acid 関連文献

Pressinoic Acidに関する追加情報

Introduction to 1-6-Oxytocin,3-L-phenylalanine- (9CI) and Its Significance in Modern Research

The compound with the CAS number 35748-51-7, specifically identified as 1-6-Oxytocin,3-L-phenylalanine- (9CI), represents a fascinating advancement in the field of synthetic biology and pharmacology. This derivative of oxytocin, a well-known neuropeptide, has garnered significant attention due to its unique structural modifications and the potential therapeutic applications it offers. The inclusion of 3-L-phenylalanine in its molecular structure introduces novel biochemical interactions that have been extensively studied in recent years.

Oxytocin, often referred to as the "love hormone," plays a crucial role in social bonding, trust, and sexual reproduction. Its primary functions are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor that influences a wide range of physiological processes. The synthetic modification of oxytocin to create derivatives like 1-6-Oxytocin,3-L-phenylalanine- (9CI) aims to enhance its stability, bioavailability, and receptor binding affinity. These modifications are critical for developing more effective therapeutic agents that can target specific conditions without unintended side effects.

Recent research has highlighted the potential of this derivative in treating various neurological and psychiatric disorders. Studies have demonstrated that 1-6-Oxytocin,3-L-phenylalanine- (9CI) exhibits improved binding kinetics to the oxytocin receptor compared to its parent compound. This enhanced binding affinity translates into more potent and prolonged biological activity, making it a promising candidate for clinical trials. Furthermore, the structural modification has been shown to reduce degradation rates, allowing for more efficient delivery and utilization within the body.

The therapeutic implications of 1-6-Oxytocin,3-L-phenylalanine- (9CI) are particularly intriguing in the context of mental health disorders such as autism spectrum disorders (ASD) and social anxiety disorders. Preclinical studies have indicated that this derivative can modulate social behavior by enhancing oxytocinergic signaling pathways. This has led to investigations into its potential as an adjunct therapy for individuals with ASD, where improved social interaction and communication are key therapeutic goals.

In addition to its applications in mental health, 1-6-Oxytocin,3-L-phenylalanine- (9CI) is being explored for its role in pain management and stress reduction. The compound's ability to interact with the oxytocin receptor may lead to novel mechanisms for mitigating chronic pain conditions by influencing endogenous pain modulation systems. Furthermore, its anxiolytic properties make it a candidate for treating stress-related disorders such as post-traumatic stress disorder (PTSD). The ongoing research in these areas underscores the versatility of this synthetic peptide and its potential impact on multiple therapeutic domains.

The development of 1-6-Oxytocin,3-L-phenylalanine- (9CI) also reflects broader trends in pharmaceutical innovation towards personalized medicine. By tailoring molecular structures to enhance specific biological interactions, researchers can develop drugs that are more precisely tailored to individual patient needs. This approach not only improves treatment efficacy but also minimizes off-target effects that can lead to adverse reactions. The use of computational modeling and high-throughput screening techniques has been instrumental in optimizing the structure of this derivative for maximal therapeutic benefit.

From a chemical perspective, the synthesis of 1-6-Oxytocin,3-L-phenylalanine- (9CI) represents a significant achievement in peptide chemistry. The introduction of 3-L-phenylalanine at the designated position requires sophisticated synthetic methodologies that ensure high yield and purity. Advances in solid-phase peptide synthesis (SPPS) have made it possible to produce complex peptides like this derivative with remarkable precision. These techniques are essential for ensuring that the final product meets stringent quality standards required for clinical applications.

The regulatory landscape for peptide-based therapeutics is also evolving to accommodate these novel compounds. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for evaluating the safety and efficacy of synthetic peptides like 1-6-Oxytocin,3-L-phenylalanine- (9CI). These guidelines emphasize rigorous preclinical testing and well-designed clinical trials to demonstrate therapeutic benefits while identifying any potential risks.

As research continues to uncover new applications for this derivative, collaborations between academic institutions, biotechnology companies, and pharmaceutical firms will be crucial for translating laboratory findings into viable therapies. The interdisciplinary nature of this work highlights the importance of integrating knowledge from chemistry, biology, pharmacology, and clinical medicine. Such collaborations can accelerate the development process and bring innovative treatments to patients who need them most.

In conclusion,1-6-Oxytocin, specifically identified by CAS number 35748,51.-7, holds immense promise as a therapeutic agent with diverse applications across multiple medical disciplines. Its unique structural features enhance its interaction with biological targets while reducing potential side effects, making it a valuable addition to modern pharmacopeia. As ongoing research continues to elucidate its mechanisms of action, further therapeutic avenues will likely emerge, reinforcing its significance in advancing patient care.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.